6-Amino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
Description
Properties
IUPAC Name |
2-amino-6-oxo-4-phenyl-1H-pyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(18)17-12(9)16/h1-5H,(H3,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIPUISMFIDXRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=C2C#N)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497686 | |
| Record name | 6-Amino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67720-42-7 | |
| Record name | 6-Amino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile typically involves the condensation of benzaldehyde with malononitrile and malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile) in the presence of an excess of morpholine in ethanol . The reaction proceeds under mild conditions at room temperature, leading to the formation of the desired product in good yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Cyano Group Reactivity
The cyano groups at positions 3 and 5 participate in nucleophilic substitutions. For instance, treatment with hydrazine hydrate in ethanol produces 1,6-diamino derivatives :
Amination Reactions
Reaction with alkyl halides (e.g., benzyl chloride) in DMF/KCO introduces alkylamino groups at position 1:
| Alkylating Agent | Product | Yield (%) |
|---|---|---|
| Benzyl chloride | 1-Benzyl-6-amino-2-oxo-4-phenyl-pyridine | 82 |
Reaction with Acetylenic Esters
Under microwave irradiation, reactions with dimethyl acetylenedicarboxylate (DMAD) yield triazolopyridines via [3+2] cycloaddition :
Condensation with Aldehydes
Condensation with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in the presence of ZnO nanoparticles produces Schiff base derivatives :
| Aldehyde | Product | Yield (%) |
|---|---|---|
| 4-Chlorobenzaldehyde | 1-(4-Chlorobenzylidene)-6-amino-pyridone | 88 |
Catalytic and Solvent Effects
-
Catalysts : Betaine and guanidine carbonate enhance reaction rates in one-pot syntheses, achieving >90% yields for anticancer derivatives like 5o .
-
Solvents : Polar aprotic solvents (e.g., DMF) improve nucleophilicity, while ethanol minimizes side reactions .
Mechanistic Insights
-
Steric hindrance : Bulky aryl groups (e.g., 9-anthracenyl) divert reactions to slower pathways, reducing yields .
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pH sensitivity : Acidic conditions promote protonation of the amino group, favoring electrophilic substitutions .
This compound’s reactivity underpins its utility in synthesizing bioactive molecules, including anticancer agents and corrosion inhibitors . Further studies should explore its applications in asymmetric catalysis and materials science.
Scientific Research Applications
6-Amino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for the synthesis of biologically active compounds, including antitumor and antimicrobial agents.
Material Science: Utilized in the development of corrosion inhibitors for carbon steel in acidic environments.
Fluorescent Dyes: Used in the synthesis of functionally substituted heterocyclic compounds that exhibit fluorescent properties.
Mechanism of Action
The mechanism of action of 6-amino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile involves its interaction with various molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents further corrosion . In medicinal applications, its derivatives may interact with specific enzymes or receptors, leading to the inhibition of microbial growth or tumor cell proliferation .
Comparison with Similar Compounds
Table 1: Key Derivatives and Their Properties
Key Observations:
Substituent Effects :
- N-Alkylation (e.g., butyl, hexyl) improves solubility in organic solvents but reduces crystallinity .
- Electron-donating groups (e.g., 4-methoxy, 4-hydroxy) enhance corrosion inhibition by increasing electron density at adsorption sites .
- Halogenation (e.g., 3-Cl-phenyl) boosts insecticidal activity due to enhanced lipophilicity .
Thioxo vs. Oxo Analogues: Replacing the oxo group with thioxo (C=S) increases reactivity in Mannich reactions, enabling fused heterocycle synthesis (e.g., thienopyridines) . Thioxo derivatives exhibit lower thermal stability (decomposition >300°C) compared to oxo analogues .
Key Findings:
Biological Activity
6-Amino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile (CAS No. 67720-42-7) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features an amino group, a phenyl group, and two cyano groups attached to a dihydropyridine ring, which contribute to its chemical reactivity and potential therapeutic applications.
The molecular formula of this compound is C₁₃H₈N₄O, with a molecular weight of approximately 236.229 g/mol. Its structure allows for various chemical reactions, including aminomethylation and cyclocondensation, which can lead to the synthesis of novel derivatives with enhanced biological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have demonstrated that derivatives of this compound possess moderate to significant antitumor activity. For instance, one study reported that a derivative showed promising results against specific cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A derivative was found to exhibit moderate antibacterial effects against various strains of bacteria . This suggests potential applications in developing new antimicrobial agents.
The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve interactions with specific molecular targets within cells. For example, as a corrosion inhibitor in industrial applications, it acts by adsorbing onto metal surfaces to form protective layers.
Case Studies
- Antitumor Study : In a controlled laboratory setting, researchers synthesized a series of chalcones based on the dihydropyridine structure and tested their cytotoxicity against tumor cells. The results indicated that certain modifications to the compound's structure significantly enhanced its antitumor efficacy.
- Antimicrobial Evaluation : Another study focused on the antibacterial properties of synthesized derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that specific modifications improved the antibacterial activity compared to the parent compound.
Data Table: Biological Activities of 6-Amino-2-Oxo-4-Phenyl-1,2-Dihydropyridine Derivatives
Q & A
Basic: What are the standard synthetic routes for preparing 6-amino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile, and how can reaction conditions be optimized for higher yields?
Answer:
The compound is synthesized via a one-pot cyclocondensation of cyanoacetic acid hydrazide, malononitrile, and aromatic aldehydes (e.g., benzaldehyde) in refluxing ethanol with piperidine as a catalyst. Key optimization parameters include:
- Molar ratios : 1:1:1 (hydrazide:malononitrile:aldehyde) for minimal byproducts.
- Catalyst concentration : 1–2% v/v piperidine to accelerate cyclization.
- Reaction time : 6–8 hours under reflux to achieve yields >75%.
Excess ethanol ensures solubility, while slow cooling post-reaction improves crystallization purity .
Advanced: How can computational methods like DFT predict electronic properties and reactivity in heterocyclic transformations?
Answer:
Density Functional Theory (DFT) calculates:
- HOMO-LUMO gaps (e.g., ~4.5 eV for the parent compound) to assess redox activity.
- Fukui indices identify electrophilic sites (C3/C5) for nucleophilic substitutions.
- Charge distribution maps highlight electron-deficient nitrile carbons, guiding regioselective functionalization (e.g., arylidene adducts at C4) .
Basic: What spectroscopic techniques characterize the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR : Confirm aromatic protons (δ 7.2–7.8 ppm) and nitrile carbons (δ 115–120 ppm).
- IR spectroscopy : Detect carbonyl (1650–1700 cm⁻¹) and amino stretches (3300–3500 cm⁻¹).
- Mass spectrometry : Molecular ion peaks at m/z 293 [M+H]⁺ validate stoichiometry.
- X-ray crystallography : Resolves tautomeric forms (enol-keto equilibrium) .
Advanced: How to address contradictory reaction outcomes when synthesizing derivatives with varying aryl substituents?
Answer:
Contradictions arise from steric/electronic effects of substituents:
- Electron-withdrawing groups (EWGs) : Reduce reactivity (e.g., –NO₂ derivatives require 80–100°C for 12 hours).
- Electron-donating groups (EDGs) : Accelerate cyclization (e.g., –OCH₃ derivatives complete in 4–6 hours).
Use HPLC to monitor reaction kinetics and adjust solvent polarity (e.g., DMF for bulky substituents) .
Basic: What are common derivatives, and how do structural modifications influence solubility?
Answer:
- Schiff base derivatives (e.g., 6-amino-1-((arylidene)amino)-2-oxo variants) improve aqueous solubility via polar imine groups.
- Thiophene-substituted analogs enhance lipid solubility (logP increases by ~1.5 units). Quantify via shake-flask method or HPLC logP measurements .
Advanced: How does aminomethylation with formaldehyde affect bioavailability and pharmacological activity?
Answer:
Aminomethylation introduces hydroxymethyl groups, improving:
- LogP : Increases by 0.5 units, enhancing blood-brain barrier permeability (predicted via SwissADME).
- Protein binding : Triazolopyridine derivatives (e.g., 7-aryl-3-(hydroxymethyl)-5-oxo variants) show ΔG < -8 kcal/mol for kinase targets (e.g., EGFR) in docking studies .
Basic: What experimental design considerations are critical for scaling up synthesis?
Answer:
- Stoichiometric precision : Automated syringe pumps for reagent addition.
- Thermal management : Jacketed reactors to control exothermic reactions.
- Purification : Recrystallization in ethanol/water (3:1 v/v) removes unreacted malononitrile .
Advanced: How to resolve tautomeric ambiguity in the dihydropyridine ring?
Answer:
- Variable-temperature NMR : Observe equilibrium between enol (δ 12.5 ppm, NH) and keto (δ 10.8 ppm, OH) forms.
- X-ray crystallography : Confirms the enol form dominates in solid state.
- DFT energy calculations : Show <2 kcal/mol difference, favoring enol tautomer .
Basic: How to achieve regioselective functionalization at the 1- and 6-amino positions?
Answer:
- Protecting groups : Boc-anhydride selectively protects the 1-amino group, enabling 6-position modification.
- Deprotection : Trifluoroacetic acid (TFA) removes Boc under mild conditions (0°C, 1 hour) .
Advanced: What in silico tools predict ADMET properties of novel derivatives?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
